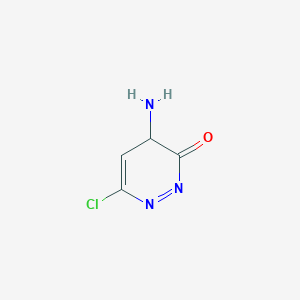

4-amino-6-chloro-4H-pyridazin-3-one

Description

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. openmedicinalchemistryjournal.comajrconline.org These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physicochemical properties that differ significantly from their carbocyclic counterparts. openmedicinalchemistryjournal.com Constituting over sixty percent of organic chemistry literature, heterocycles are fundamental to the chemistry of life, forming the core structures of essential biomolecules like nucleic acids and vitamins. ajrconline.orgeprajournals.com

The vast structural diversity and functional versatility of heterocyclic compounds have made them a major focus of extensive synthetic research. openmedicinalchemistryjournal.com Their applications are wide-ranging, spanning fields from materials science, where they are used in dyes and copolymers, to agriculture as corrosion inhibitors and agrochemicals. openmedicinalchemistryjournal.comnih.gov In medicinal chemistry, they are of paramount importance; a significant majority of FDA-approved drugs, for instance, feature a nitrogen-containing heterocyclic scaffold. ajrconline.org The ability of these compounds to engage in various biological interactions has led to their development as agents for a wide spectrum of therapeutic areas. openmedicinalchemistryjournal.comijpsr.com

The Pyridazinone Nucleus: Structural Characteristics and Importance

Within the large family of heterocycles, the pyridazinone nucleus holds a prominent position. Pyridazinones are derivatives of pyridazine (B1198779), a six-membered ring with two adjacent nitrogen atoms. nih.gov The pyridazinone structure is characterized by the presence of a keto group on the pyridazine ring. Specifically, the pyridazin-3(2H)-one structure is a stable oxo-form that exists in tautomeric equilibrium with its enol form, 3-hydroxypyridazine. nih.gov

This nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. nih.gov Its structural features, including the two adjacent nitrogen atoms and the keto functionality, allow for a variety of molecular interactions. These sites can act as both hydrogen bond donors and acceptors, which is a critical factor for binding to biological targets. nih.govblumberginstitute.org The inherent dipole moment of the pyridazine ring also enables it to participate in π-π stacking interactions. blumberginstitute.org These characteristics have made the pyridazinone moiety a key component in the design of numerous biologically active molecules across different fields. nih.govnih.gov Initially explored for cardiovascular drugs and agrochemicals, the pyridazinone skeleton is now associated with a plethora of biological activities. researchgate.net

Table 1: Structural and Interactive Features of the Pyridazinone Nucleus

| Feature | Description | Significance in Research |

|---|---|---|

| Core Structure | A six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. | Provides a stable and versatile scaffold for chemical modification. nih.govnih.gov |

| Hydrogen Bonding | Possesses both hydrogen bond donor (N-H) and acceptor (N, C=O) sites. | Crucial for molecular recognition and binding to the active sites of biological targets like enzymes and receptors. nih.govblumberginstitute.org |

| Tautomerism | Exists in keto-enol tautomeric forms (e.g., pyridazin-3(2H)-one and 3-hydroxypyridazine). | Offers additional opportunities for structural variation and interaction. nih.gov |

| Dipole Moment | The arrangement of nitrogen atoms creates a significant dipole moment. | Facilitates π-π stacking and other non-covalent interactions with biological macromolecules. blumberginstitute.org |

| "Privileged Scaffold" | Recognized as a core structure frequently found in biologically active compounds. | Serves as a valuable template for designing new drugs and agrochemicals with improved efficacy. nih.govnih.gov |

Research Landscape of 4-amino-6-chloro-4H-pyridazin-3-one and its Structural Analogues

The specific compound, 4-amino-6-chloro-3(2H)-pyridazinone, and its structural isomers and analogues are subjects of targeted research, primarily in the fields of medicinal chemistry and agrochemical science. The substitution pattern on the pyridazinone ring, featuring an amino group and a chloro substituent, creates a template for diverse chemical explorations.

One of the most well-documented structural isomers is 5-amino-4-chloro-3(2H)-pyridazinone, also known as chloridazon-desphenyl. nih.gov This compound is recognized as a primary metabolite of the herbicide chloridazone, highlighting the role of the pyridazinone core in agrochemical applications and its transformations in the environment. nih.gov

In medicinal chemistry, research has focused on structural analogues to develop novel therapeutic agents. For instance, derivatives of 4-amino-pyridazin-3(2H)-one have been systematically optimized as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). core.ac.ukresearchgate.net These studies involve modifying various positions of the pyridazinone ring to enhance inhibitory potency, leading to the identification of compounds with significant activity. core.ac.uknih.govsemanticscholar.org Another area of investigation involves the synthesis of 4-chloro-5-(amino)-2-aryl-(2H)-pyridazin-3-one derivatives, which have been evaluated for their potential as anticancer and antiangiogenic agents. cbijournal.com These research efforts underscore the versatility of the substituted aminopyridazinone scaffold in generating compounds with specific biological activities.

Table 2: Research on Structural Analogues of 4-amino-6-chloro-pyridazin-3-one

| Compound Class/Derivative | Area of Research | Key Findings |

|---|---|---|

| 5-Amino-4-chloro-3(2H)-pyridazinone | Agrochemical Science | Identified as an environmental transformation product of the herbicide Chloridazon. nih.gov |

| 4-Amino- and 4-ureido-pyridazin-3(2H)-one Derivatives | Medicinal Chemistry (FABP4 Inhibition) | Optimized as potent inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. core.ac.ukresearchgate.netnih.govsemanticscholar.org |

| 4-Chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one Derivatives | Medicinal Chemistry (Oncology) | Synthesized and evaluated for in vitro cytotoxic activity against various cancer cell lines, with some derivatives showing promising results. cbijournal.com |

| General Pyridazinone Derivatives | Medicinal Chemistry (Anti-inflammatory) | The pyridazinone scaffold is used to develop novel anti-inflammatory drugs, including inhibitors of COX-2 and other inflammatory pathway enzymes. nih.gov |

| 3(2H)-pyridazinone derivatives | Agrochemical Science (Plant Activators) | Investigated as a scaffold for novel plant activators, inducing disease resistance in crops without direct antimicrobial activity. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClN3O |

|---|---|

Molecular Weight |

145.55 g/mol |

IUPAC Name |

4-amino-6-chloro-4H-pyridazin-3-one |

InChI |

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1-2H,6H2 |

InChI Key |

OVZNNGYLNVKUTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NC(=O)C1N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Chloro 4h Pyridazin 3 One and Its Derivatives

Classical Approaches to Pyridazinone Ring Systems

Traditional methods for constructing the pyridazinone core and introducing key functional groups remain fundamental in synthetic organic chemistry.

The most common and established method for assembling the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com This approach typically begins with the reaction of a γ-keto acid with hydrazine hydrate (B1144303), leading to the formation of the dihydropyridazinone ring through an intermolecular hydrazone formation followed by intramolecular cyclization. researchgate.net For instance, the synthesis of 6-substituted pyridazin-3(2H)-ones often starts from a Friedel–Crafts acylation to produce the necessary γ-keto acid precursor, which is then cyclized. researchgate.net

A general representation of this reaction is the condensation of a γ-ketoacid with hydrazine hydrate in a solvent like ethanol (B145695) at reflux. mdpi.com This robust methodology provides a straightforward entry into the basic pyridazinone skeleton, which can then be further modified. mdpi.comresearchgate.net

Table 1: Examples of Cyclization Reactions in Pyridazinone Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| γ-keto acid | Hydrazine hydrate | 4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| Methyl 4-(2-thienyl)-4-oxobutanoate | Hydrazine hydrate, ethanol | Thienylpyridazinone | mdpi.com |

| 4-oxo-but-2-enoic acid derivative | Hydrazine hydrate | Pyridazinone derivative | nih.gov |

Introducing halogen and amino groups at specific positions on the pyridazinone ring is crucial for building the 4-amino-6-chloro-4H-pyridazin-3-one scaffold and its analogues. Halogenation is often achieved by treating a pyridazinone precursor with a halogenating agent. For example, treatment of a pyridazinone with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can convert a hydroxyl group into a chloro or bromo group, respectively. mdpi.comnih.gov The synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one can be accomplished by reacting mucochloric acid with 4-methylphenyl hydrazine. cbijournal.com

Direct amination of the pyridazinone ring can also be a viable strategy. A notable method involves heating a substituted 3(2H)-pyridazinone with hydrazine hydrate, which can lead to direct amination, preferentially at the 4-position. clockss.org For example, 4-amino-6-phenyl-3(2H)-pyridazinone can be synthesized in high yield from 6-phenyl-3(2H)-pyridazinone using this method. clockss.org In some cases, a nitro group can be displaced by an amine to introduce the amino functionality. core.ac.uk

Table 2: Selected Halogenation and Amination Reactions

| Substrate | Reagents/Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Pyridazinone | POCl₃ | Chloropyridazine | Hydroxyl to Chlorine | nih.gov |

| Thienylpyridazinone | POBr₃ | 3-bromo-6-(thiophen-2-yl)pyridazine | Hydroxyl to Bromine | mdpi.com |

| Mucochloric acid + 4-methylphenyl hydrazine | Diluted H₂SO₄, reflux | [2-(methylphenyl)]-4,5-dichloropyridazin-3-one | Ring formation and chlorination | cbijournal.com |

| 6-Phenyl-3(2H)-pyridazinone | Hydrazine hydrate, reflux | 4-amino-6-phenyl-3(2H)-pyridazinone | Direct C-H Amination | clockss.org |

| 6-Aryl-5-nitropyridazinone | Alkyl or heteroarylamine | 4-Amino-6-aryl-5-nitropyridazinone | Nitro group displacement | core.ac.uk |

Advanced Synthetic Transformations for this compound Scaffolds

Modern synthetic chemistry offers powerful tools for the precise and efficient modification of pyridazinone structures, enabling the creation of complex molecules.

Palladium-catalyzed cross-coupling reactions are exceptionally effective for functionalizing halopyridazinones by forming new carbon-carbon bonds. researchgate.net These reactions have significantly advanced the synthesis of diverse pyridazinone analogues. researchgate.net

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods, coupling a halopyridazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com It has been used to synthesize a variety of 1,4-disubstituted pyridazines and biaryl pyridazinones. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyridazinone ring by coupling a halopyridazinone with a terminal alkyne. thieme-connect.com It typically uses a palladium catalyst and a copper(I) co-catalyst. thieme-connect.comresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of a halopyridazinone with an organostannane reagent, catalyzed by palladium. thieme-connect.com This method has been successfully used to prepare 5-alkenylpyridazinones in high yields. thieme-connect.com

These reactions are often performed on N-protected pyridazinones, as unprotected substrates can sometimes be unreactive. thieme-connect.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Pyridazinone Scaffolds

| Reaction Type | Halopyridazinone | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3,6-Di(hetero)arylpyridazines | mdpi.com |

| Suzuki-Miyaura | 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-formylphenylboronic acid | Pd(PPh₃)₄ | Biaryl pyridazinone | researchgate.net |

| Sonogashira | 5-bromo-6-phenyl-3(2H)-pyridazinone (MOM-protected) | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 5-Alkynyl-6-phenylpyridazinone | thieme-connect.com |

| Stille | 5-bromo-6-phenyl-3(2H)-pyridazinone (MOM-protected) | Vinyltributylstannane | Pd(PPh₃)₄ | 5-Alkenyl-6-phenylpyridazinone | thieme-connect.com |

Nucleophilic substitution is a cornerstone of pyridazinone chemistry, particularly for replacing halogen atoms with other functional groups. researchgate.net The chlorine atom at the 6-position of the target compound's scaffold is susceptible to displacement by various nucleophiles. These reactions typically proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. wur.nl

For example, 4-chloro-5-(aliphatic/cyclic saturated amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives have been synthesized by reacting [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various amines in the presence of a base like cesium carbonate. cbijournal.com The reaction shows selectivity, with the amine preferentially displacing the chlorine at the 5-position. Similarly, other nucleophiles such as alkoxides can displace chlorine atoms on the pyridazinone ring. core.ac.uk The rate and success of these reactions depend on the electronic nature of the pyridazinone ring and the strength of the nucleophile. youtube.comlibretexts.org

Table 4: Nucleophilic Substitution on Chloropyridazinones

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Substituted amines | Cs₂CO₃, acetonitrile, reflux | 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one | cbijournal.com |

| 4-chloro-3,6-dimethoxy-pyridazine | Ammonia | Aqueous ammonia | 4-amino-6-chloro-3-methoxypyridazine | wur.nl |

| Isoxazolopyridazine derivative | Sodium methoxide (B1231860) (RONa) | Absolute ethanol, r.t. | Methoxy-substituted pyridazinone | core.ac.uk |

| 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | Various nucleophiles | - | Substituted 1,2,4-triazolo[4,3-b]pyridazines | umich.edu |

Researchers continuously develop innovative strategies to access pyridazinone derivatives with improved efficiency and structural diversity.

One novel approach involves a one-pot, three-step procedure starting from glycosyl furans. nih.gov This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions to stereoselectively produce new pyridazine (B1198779) C-nucleosides. nih.gov

Another advanced strategy is the use of radical cyclization. nih.gov The pyridazinone ring can serve as a template for diastereoselective radical cyclizations to form fused bicyclic systems, which has been applied in synthetic studies toward the natural product halichlorine. nih.gov

Furthermore, one-pot multistep reactions have been developed for the efficient synthesis of pyridazin-3-one derivatives. nih.gov For example, para-substituted acetophenones can react with glyoxalic acid, followed by ring closure with hydrazine hydrate and subsequent N-alkylation in a streamlined sequence. nih.gov These modern pathways offer advantages in terms of atom economy, reduced workup steps, and access to unique chemical architectures. nih.gov

Derivatization Strategies for Structural Diversity

The inherent reactivity of the nitrogen atoms within the this compound backbone provides fertile ground for a range of chemical transformations. These modifications are crucial for tuning the molecule's physicochemical properties and biological target interactions.

Alkylation and Acylation of Pyridazinone Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring and the amino substituent are key sites for introducing structural diversity through alkylation and acylation reactions. These reactions allow for the incorporation of a wide array of functional groups, influencing the compound's lipophilicity, steric profile, and hydrogen bonding capabilities.

Alkylation of the pyridazinone nitrogen can be achieved using various alkyl halides in the presence of a suitable base. While specific examples for the direct alkylation of this compound are not extensively detailed in the reviewed literature, general methods for N-alkylation of related heterocyclic systems are well-established. For instance, the reaction of N-nucleophiles with alkyl halides can be facilitated by copper metallaphotoredox catalysis, offering a kinetically facile, room-temperature route to N-alkylation. This method has proven effective for a broad scope of substrates, including traditionally inert cyclopropane (B1198618) and chloride electrophiles.

Acylation of the amino group at the 4-position is a more frequently documented transformation. The reaction of 3-amino-6-chloropyridazine, a closely related analogue, with various acid anhydrides upon refluxing for 1-2 hours has been shown to afford N-substituted 3-amino-6-chloropyridazines in high yields. This suggests that the amino group of this compound would readily undergo acylation with acyl chlorides or anhydrides to furnish the corresponding amide derivatives. The reaction between acyl chlorides and primary amines is a well-established nucleophilic addition-elimination reaction.

| Reagent | Product | Reaction Conditions | Yield (%) |

| Acetic anhydride | N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)acetamide | Reflux, 1-2 h | High |

| Propionic anhydride | N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)propanamide | Reflux, 1-2 h | High |

| Butyric anhydride | N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)butanamide | Reflux, 1-2 h | High |

| Valeric anhydride | N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)pentanamide | Reflux, 1-2 h | High |

| Hexanoic anhydride | N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)hexanamide | Reflux, 1-2 h | High |

| Table 1: Representative Acylation Reactions of this compound (based on analogous reactions of 3-amino-6-chloropyridazine). |

Introduction of Amine and Urea (B33335) Functionalities

Alternatively, more complex urea derivatives can be synthesized using reagents like carbonyldiimidazole (CDI) or triphosgene, which serve as phosgene (B1210022) equivalents. commonorganicchemistry.com The Curtius rearrangement of a carboxylic acid to an isocyanate intermediate, which is then trapped by the amine, also provides a viable route to urea derivatives. commonorganicchemistry.com Selective synthesis of ureas can also be accomplished by reacting amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions. organic-chemistry.org

| Amine Reactant | Isocyanate/Reagent | Product | Reaction Conditions |

| This compound | Phenyl isocyanate | 1-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)-3-phenylurea | Room Temperature, DMF |

| This compound | Methyl isocyanate | 1-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)-3-methylurea | Room Temperature, THF |

| This compound | Triphosgene, then amine | N,N'-disubstituted ureas | Varies |

| Table 2: Representative Synthesis of Urea Derivatives. |

Integration of Heterocyclic Moieties (e.g., Pyrazole (B372694), Triazole)

The incorporation of additional heterocyclic rings, such as pyrazole and triazole, onto the pyridazinone scaffold is a well-recognized strategy for creating novel chemical entities with diverse pharmacological profiles.

The synthesis of pyrazole-pyridazine hybrids has been achieved through the reaction of 3,6-dichloropyridazine (B152260) with ethyl cyanoacetate (B8463686) or malononitrile, followed by cyclization with hydrazine hydrate. nih.gov This approach yields pyrazole rings attached to the pyridazine core. For instance, reacting the resulting 2-(6-chloropyridazin-3-yl)malononitrile with hydrazine hydrate leads to the formation of 4-(6-chloropyridazin-3-yl)-4H-pyrazole-3,5-diamine. nih.gov This intermediate can be further derivatized, for example, by reaction with substituted benzaldehydes to yield N-substituted benzylidene derivatives. nih.gov

The introduction of a triazole moiety can be accomplished through various synthetic routes. One common method involves the condensation of a hydrazine-substituted pyridazine with a suitable precursor. While direct synthesis from this compound is not explicitly detailed, the synthesis of 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol highlights the feasibility of combining these heterocyclic systems. evitachem.com The synthesis often involves condensation and cyclization reactions under acidic or basic conditions. evitachem.com

| Pyridazine Precursor | Reagent 1 | Reagent 2 | Heterocyclic Product |

| 3,6-dichloropyridazine | Ethyl cyanoacetate | Hydrazine hydrate | 4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one |

| 3,6-dichloropyridazine | Malononitrile | Hydrazine hydrate | 4-(6-chloropyridazin-3-yl)-4H-pyrazole-3,5-diamine |

| 6-chloropyridazine derivative | Pyrazole precursor | - | 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol |

| Table 3: Synthesis of Pyrazole and Triazole-Substituted Pyridazinones. |

Spectroscopic and Advanced Structural Characterization of Pyridazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR data would provide the chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in Hz for the protons in the molecule. This would include the proton on the pyridazinone ring and the protons of the amino group. The integration of these signals would confirm the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify the chemical shifts of each unique carbon atom in the pyridazinone ring and any associated functional groups. This would be crucial for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques for Connectivity Assignments

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign the proton and carbon signals and to establish the connectivity between adjacent atoms, confirming the substitution pattern on the pyridazinone ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Characteristic Functional Group Vibrations

IR and Raman spectra would show the characteristic vibrational frequencies for the functional groups present. This would include the stretching and bending vibrations of the N-H bonds in the amino group, the C=O stretching of the pyridazinone ring, C-Cl stretching, and the vibrations of the C=C and C-N bonds within the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions within the molecule. These transitions, typically π→π* and n→π*, are characteristic of the chromophoric pyridazinone system and are influenced by the presence of the amino and chloro substituents.

The generation of a detailed and scientifically accurate article on the spectroscopic and advanced structural characterization of 4-amino-6-chloro-4H-pyridazin-3-one is contingent upon the availability of experimental data from its synthesis and characterization. Without access to these primary research findings, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the compound this compound (C₄H₄ClN₃O), the exact molecular weight is 145.55 g/mol . In a typical mass spectrometry experiment using electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺). A key feature of this peak would be the presence of an isotopic companion peak (M+2) at approximately one-third the intensity of the main M⁺ peak, which is characteristic of compounds containing a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

While specific, published fragmentation data for this exact compound is not widely available, general principles of mass spectrometry allow for the prediction of likely fragmentation pathways. The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Potential fragmentation patterns for this compound could include:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams, leading to a fragment ion at [M-28]⁺.

Loss of HCl: Elimination of a hydrogen atom and the chlorine atom could occur, resulting in a fragment at [M-36]⁺.

Ring Cleavage: The pyridazinone ring could undergo various forms of cleavage, leading to smaller, stable heterocyclic or acyclic fragments.

In studies of similar pyridazinone derivatives, a common feature observed in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is the presence of a strong peak corresponding to the protonated molecular ion [M+H]⁺. nih.gov This ion would be the base peak under softer ionization conditions like electrospray ionization (ESI).

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₄H₄³⁵ClN₃O⁺ | 145 | Molecular ion peak. |

| [M+2]⁺ | C₄H₄³⁷ClN₃O⁺ | 147 | Isotope peak due to the presence of ³⁷Cl. Expected intensity is ~32% of the [M]⁺ peak. |

| [M-CO]⁺ | C₃H₄ClN₃⁺ | 117 | Represents a potential loss of carbon monoxide from the pyridazinone ring. |

| [M+H]⁺ | C₄H₅ClN₃O⁺ | 146 | Protonated molecular ion, often the base peak in ESI-MS. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

However, should a suitable single crystal of the compound be grown and analyzed, X-ray diffraction would reveal several key structural features:

Ring Geometry: The analysis would confirm the geometry of the 4H-pyridazin-3-one ring, determining its degree of planarity. Studies on similarly complex pyridazinone derivatives have shown the pyridazinone ring to be essentially planar. nih.gov

Substituent Conformation: The positions of the amino (-NH₂) and chloro (-Cl) groups on the ring would be precisely determined, including their relationship to the ring plane.

Intermolecular Interactions: A crucial aspect of the crystal structure is the network of intermolecular forces that hold the molecules together. Given the presence of the amino group (a hydrogen bond donor) and the carbonyl oxygen and ring nitrogen atoms (hydrogen bond acceptors), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. nih.gov These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Table 2: Potential Crystallographic Data Points for this compound

| Structural Parameter | Information to be Determined | Anticipated Findings |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Dependent on crystal packing; many related heterocycles crystallize in monoclinic systems. nih.gov |

| Space Group | The specific symmetry elements of the crystal. | To be determined experimentally. |

| Bond Lengths/Angles | The precise distances and angles between bonded atoms. | Would confirm the covalent structure and hybridization of atoms in the pyridazinone ring. |

| Hydrogen Bonding | Identification of N-H···O or N-H···N interactions. | Strong intermolecular hydrogen bonds forming dimers or extended sheets are expected. nih.gov |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Possible, depending on the packing arrangement of the pyridazinone rings. |

Biological Activities and Mechanistic Insights of Pyridazinone Derivatives

General Pharmacological Profiles of Pyridazinone Scaffolds

Pyridazinone derivatives are a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. nih.govnih.govmdpi.com Their inherent chemical structure, featuring a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, allows for diverse substitutions, leading to a wide range of biological effects. nih.govnih.govmdpi.com These compounds have been reported to possess analgesic, anti-inflammatory, antimicrobial, and cardiovascular properties, among others. nih.govnih.gov The exploration of pyridazinone derivatives continues to be an active area of research, with numerous studies focusing on the synthesis of novel analogs with enhanced and specific biological activities. researchgate.net

Anticancer Activity and Molecular Mechanisms of Action

The anticancer potential of pyridazinone derivatives has garnered significant attention. These compounds have demonstrated the ability to inhibit the growth of various cancer cells through multiple mechanisms, including inducing cell death and inhibiting key processes required for tumor progression.

In Vitro Cytotoxicity and Antiproliferative Effects on Cell Lines

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of pyridazinone derivatives against a variety of human cancer cell lines. For instance, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were evaluated for their ability to inhibit the viability of human cancer cell lines. The results, as summarized in the table below, indicate significant inhibitory activity against liver, breast, and leukemia cancer cell lines. nih.gov

| Cell Line | Cancer Type | Derivative with Significant Activity |

| HEP3BPN 11 | Liver | 4g, 4i |

| MDA 453 | Breast | 4g, 4i |

| HL 60 | Leukemia | 4g, 4i |

Another study on a pyridazinone derivative, identified as Pyr-1, showcased potent cytotoxicity against 22 different human cancer cell lines, with particularly strong activity against leukemia (CEM and HL-60), breast (MDA-MB-231 and MDA-MB-468), and lung (A-549) cancer cells. nih.govresearchgate.net

Modulation of Cell Cycle Progression

Pyridazinone derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from proliferating. For example, a study on pyridazinone-based diarylurea derivatives revealed that compound 10l induced cell cycle arrest in the G0-G1 phase in the A549/ATCC lung cancer cell line. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their division.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Several pyridazinone derivatives have been shown to trigger this process.

One pyridazinone derivative, Pyr-1, was found to induce apoptosis in acute promyelocytic leukemia cells. nih.govresearchgate.net The mechanism of this induction involves several key events:

Phosphatidylserine externalization: A marker of early apoptosis where a lipid is flipped to the outer leaflet of the cell membrane. nih.gov

Mitochondrial depolarization: Disruption of the mitochondrial membrane potential, a key step in the intrinsic apoptosis pathway. nih.gov

Caspase-3 activation: Activation of a critical executioner caspase that orchestrates the dismantling of the cell. nih.gov

DNA fragmentation: Cleavage of the genomic DNA into smaller fragments. nih.gov

Furthermore, Pyr-1 was shown to generate oxidative stress through the accumulation of reactive oxygen species (ROS) and impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins. nih.govresearchgate.net These events contribute to the initiation of the intrinsic apoptosis pathway. nih.gov Another study on pyridazinone-based diarylurea derivatives demonstrated that compound 10l upregulated the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, further supporting the role of these compounds in promoting apoptosis. nih.gov

Targeting Specific Enzymes and Receptors (e.g., Cyclin-Dependent Kinases, FABP4, BRG1/BRM/PB1)

The anticancer activity of pyridazinone derivatives can also be attributed to their ability to inhibit specific enzymes and receptors that are critical for cancer cell survival and proliferation.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. A study on 3,6-disubstituted pyridazines identified them as a novel class of anticancer agents targeting CDK2. Several derivatives, including 11e, 11h, 11l, and 11m, exhibited good inhibitory activity against CDK2. tandfonline.com

Fatty Acid Binding Protein 4 (FABP4): FABP4 is involved in fatty acid metabolism and has been implicated in cancer. Research has identified 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as novel scaffolds for FABP4 inhibition. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis. Pyridazinone-based diarylurea derivatives have been investigated for their potential to inhibit VEGFR-2, with some compounds showing promising inhibitory activity. nih.gov

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Inhibiting angiogenesis is a key strategy in cancer therapy. Certain pyridazinone derivatives have demonstrated anti-angiogenic properties.

A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives found that some of these compounds could inhibit pro-angiogenic cytokines. nih.gov Specifically, compound 4g was identified as a potent inhibitor of TNFα, VEGF, FGFb, and TGFβ, while compound 4i showed strong inhibitory activity against TNFα, VEGF, FGFb, and leptin. nih.gov By blocking these signaling molecules, these pyridazinone derivatives can effectively hinder the process of angiogenesis.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Pyridazinone derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. sarpublication.comidosi.org The antimicrobial activity is often influenced by the nature and position of substituents on the pyridazinone ring.

Antibacterial Activity: Several studies have highlighted the potential of pyridazinone derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridazinone derivatives were synthesized and showed significant antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Notably, compounds 7 and 13 from this study were effective against all tested bacteria, with compound 13 exhibiting potent activity against Gram-negative bacteria A. baumannii and P. aeruginosa. mdpi.com Another study found that a specific derivative, IIIa, displayed excellent antibacterial activity against Streptococcus pyogenes (Gram-positive) and E. coli (Gram-negative). biomedpharmajournal.org The introduction of a chloro substituent has also been shown to enhance antibacterial efficacy. idosi.org

Antifungal Activity: Pyridazinone derivatives have also been identified as promising antifungal agents. Research has shown that certain derivatives exhibit significant activity against various fungal species, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. idosi.orgbiomedpharmajournal.org In one study, derivative IIId was reported to have very good antifungal activity. biomedpharmajournal.org Another study revealed that pyridazin-3-one derivatives with a chloro substituent demonstrated the highest activity against all tested fungal species. idosi.org Furthermore, some diarylurea derivatives based on pyridazinone scaffolds have shown significant antifungal activity against Candida albicans. rsc.org

Antiviral Activity: While less extensively studied than their antibacterial and antifungal properties, some pyridazinone derivatives have shown potential as antiviral agents. sarpublication.com The core structure is considered a valuable scaffold for the development of new antiviral drugs. sarpublication.com

Table 1: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Derivative | Target Microorganism | Activity | Reference |

|---|---|---|---|

| Compound 7 | E. coli, MRSA, S. typhimurium, A. baumannii | Significant antibacterial activity (MIC 7.8 µM) | mdpi.com |

| Compound 13 | A. baumannii, P. aeruginosa | Potent antibacterial activity (MIC 3.74 and 7.48 µM) | mdpi.com |

| Derivative IIIa | S. pyogenes, E. coli | Excellent antibacterial activity | biomedpharmajournal.org |

| Derivative IIId | A. niger, C. albicans | Very good antifungal activity | biomedpharmajournal.org |

| Chloro-substituted pyridazin-3-one | Various fungal species | Highest antifungal activity | idosi.org |

| Compound 8g | Candida albicans | Significant antifungal activity (MIC = 16 μg mL−1) | rsc.org |

Anti-inflammatory and Analgesic Properties

A significant area of research for pyridazinone derivatives has been their potential as anti-inflammatory and analgesic agents, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Many pyridazinone derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain. nih.govtrdizin.gov.tr For instance, a series of 6-substituted-3(2H)-pyridazinone derivatives were found to possess significant analgesic effects in the phenylbenzoquinone-induced writhing test, with the most active compounds being void of gastric ulcerogenic effects at high doses. nih.gov In the carrageenan-induced paw edema model, compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Another study on 2-(6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-l-yl)-propanamides showed that most of the synthesized compounds were more potent than aspirin (B1665792) in a p-benzoquinone-induced writhing test. trdizin.gov.tr

The primary mechanism behind the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms, COX-1, which is involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation. youtube.com

Several pyridazinone derivatives have been shown to be selective inhibitors of COX-2. nih.govnih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov For example, a series of new pyridazine (B1198779) derivatives were synthesized and showed a definite preference for COX-2 inhibition over COX-1. medchemexpress.com Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives have been identified as selective COX-2 inhibitors. nih.gov The structural features of the pyridazinone scaffold can be modified to enhance this selectivity. For instance, the introduction of certain substituents can increase the COX-2 inhibitory action. nih.gov However, not all pyridazinone derivatives are selective; some have been found to be dual inhibitors of both COX-1 and COX-2. rsc.org

Table 2: COX Inhibitory Activity of Selected Pyridazinone Derivatives

| Derivative Type | Selectivity | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinones | Selective COX-2 | Inhibition of COX-2 reduces prostaglandin (B15479496) synthesis | nih.gov |

| New pyridazine derivatives | Preferential COX-2 | Enhanced potency towards COX-2 enzyme | medchemexpress.com |

| Pyrido[2,3-d]pyridazine-2,8-dione | Dual COX-1/COX-2 | Similar inhibitory activities against both isoenzymes | rsc.org |

Cardiovascular System Modulatory Effects

Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system, with many compounds showing potential as antihypertensive, vasodilatory, cardiotonic, and antiarrhythmic agents. scholarsresearchlibrary.comasianpubs.org

The antihypertensive and vasodilatory effects of pyridazinone derivatives are often attributed to their ability to act as phosphodiesterase (PDE) inhibitors. nih.govnih.gov By inhibiting PDE, these compounds increase the levels of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. youtube.com This mechanism contributes to a reduction in blood pressure. Several pyridazinone-based compounds have been developed as vasodilators for the treatment of various cardiovascular diseases. nih.gov

Several pyridazinone derivatives have demonstrated positive inotropic (cardiotonic) effects, meaning they increase the force of heart muscle contraction. thieme-connect.comresearchgate.net This property makes them potential candidates for the treatment of congestive heart failure. nih.gov Levosimendan is a well-known example of a pyridazinone derivative used as a cardiotonic agent. scholarsresearchlibrary.com A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and showed potential cardiotonic activity when tested on isolated perfused toad hearts. thieme-connect.com

In addition to their cardiotonic effects, some pyridazinone derivatives also exhibit antiarrhythmic properties. sarpublication.com For instance, the compound TZC-5665 was found to suppress ventricular automaticity at higher doses, while its metabolite, M-2, slightly shortened the atrio-ventricular (AV) conduction time. nih.gov

Table 3: Cardiovascular Effects of Selected Pyridazinone Derivatives

| Derivative/Compound | Primary Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Levosimendan | Cardiotonic | Not specified in provided text | scholarsresearchlibrary.com |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | Cardiotonic | Not specified in provided text | thieme-connect.com |

| TZC-5665 | Antiarrhythmic, Vasodilatory | Beta-adrenoceptor blocking activity, PDE III inhibition | nih.gov |

| M-2 (metabolite of TZC-5665) | Cardiotonic | Potent and selective PDE III inhibitor | nih.gov |

Neuroactive Properties

The pyridazinone scaffold has also been explored for its potential to interact with the central nervous system (CNS), leading to a range of neuroactive properties. sarpublication.com These include antidepressant, anxiolytic, sedative, hypnotic, and anticonvulsant activities. sarpublication.comsarpublication.com

Research into novel pyrrolo[3,4-d]pyridazinone derivatives has shown their potential in mitigating neuroinflammation, which is implicated in neurodegenerative diseases like Alzheimer's. nih.gov These compounds, acting as selective COX-2 inhibitors, were found to reduce the negative effects of lipopolysaccharide (LPS)-induced inflammation in neuron-like cells. They improved cell viability, reduced DNA damage, and enhanced neuronal features. nih.gov This suggests that pyridazinone derivatives could be valuable tools for developing therapies for neuroinflammatory conditions. Furthermore, some pyridazinone derivatives have been reported as histamine (B1213489) H3 receptor antagonists, which can have implications for various neurological and psychiatric disorders. nih.gov

Anticonvulsant and Anxiolytic Activities

Pyridazinone derivatives have emerged as a promising class of compounds for the management of central nervous system disorders, exhibiting notable anticonvulsant and anxiolytic effects.

A study on 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives, synthesized from 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one, revealed significant anticonvulsant activity. researchgate.net When tested using the maximal electroshock (MES) method, several derivatives demonstrated considerable protection against seizures. researchgate.net For instance, some synthesized compounds showed promising anticonvulsant activity by protecting against the tonic hind limb extensor phase in the MES model. researchgate.net

Furthermore, a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for their anxiolytic potential. tandfonline.com Some of these derivatives displayed activity in tests predictive of anxiolytic effects, such as providing protection against pentylenetetrazole-induced convulsions and in the thirsty rat conflict procedure. tandfonline.com These compounds also represent a novel class that inhibits [3H]diazepam binding, suggesting a mechanism of action involving the benzodiazepine (B76468) receptor complex. tandfonline.com

The exploration of tricyclic pyridazinone derivatives has also yielded compounds with potential anxiolytic properties. While many drugs acting on the benzodiazepine receptor exhibit anticonvulsant, sedative, and muscle-relaxant effects alongside their anxiolytic actions, research into partial agonists aims to reduce side effects like sedation and ataxia. sci-hub.se

The following table summarizes the anticonvulsant activity of selected pyridazinone derivatives:

| Compound | Dose (mg/kg) | Protection against MES-induced seizures (%) |

| Compound 5d | 50 | 82.75 |

| Compound 5e | 50 | 85.44 |

| Phenytoin (Standard) | - | - |

Data sourced from a study on substituted pyridazinone derivatives. researchgate.net

Antidepressant Effects

The therapeutic potential of pyridazinone derivatives extends to the treatment of depressive disorders. The structural versatility of the pyridazinone nucleus allows for modifications that can lead to significant antidepressant activity. sarpublication.comresearchgate.net

Research into pyrazolo[4,3-c]pyridine derivatives, which share structural similarities with pyridazinones, has identified compounds with combined antidepressant and anxiolytic properties. One such derivative, 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride (IVa), has shown promise due to its low toxicity and lack of side effects commonly associated with traditional antidepressants and benzodiazepine anxiolytics. rsc.org

Furthermore, studies on other heterocyclic systems incorporating structural motifs present in pyridazinone derivatives have highlighted potential mechanisms for antidepressant action. For instance, some compounds have been found to reduce immobility time in the forced swim test, a common preclinical model for antidepressant screening. mdpi.com The antidepressant effects of some derivatives are thought to be related to their interaction with the serotonergic and noradrenergic systems. mdpi.com

Other Biological Activities

Beyond their effects on the central nervous system, pyridazinone derivatives have demonstrated a range of other important biological activities.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Pyridazinone derivatives have been investigated for their potential as antioxidants.

A series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their in vitro antioxidant activity. tandfonline.comnih.gov Many of these compounds exhibited a strong inhibitory effect on superoxide (B77818) anion formation, with inhibition rates ranging from 84% to 99% at a concentration of 10⁻³ M. tandfonline.comnih.gov In some cases, their activity was comparable to that of alpha-tocopherol, a known antioxidant. tandfonline.comnih.gov However, these compounds generally showed weaker inhibitory effects on lipid peroxidation, suggesting they act more as superoxide radical scavengers than as hydroxyl radical scavengers. tandfonline.com

The antioxidant capacity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The table below presents the superoxide anion scavenging activity of selected pyridazinone derivatives:

| Compound | Concentration (M) | Superoxide Anion Scavenging (%) |

| Series of 2H-pyridazine-3-one and 6-chloropyridazine analogues | 10⁻³ | 84 - 99 |

Data from in vitro antioxidant activity studies. tandfonline.comnih.gov

Antitubercular and Antiplasmodial Actions

The emergence of drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively, necessitates the development of new antimicrobial agents. Pyridazinone derivatives have shown promise in this area.

Several studies have reported the synthesis and evaluation of pyridazinone derivatives for their antitubercular activity. researchgate.netnih.govresearchgate.net In one study, two series of 6-pyridazinone derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. researchgate.net The compound 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) demonstrated good antitubercular activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. researchgate.net Other derivatives also showed significant activity. researchgate.net

The antiplasmodial activity of pyridazinone derivatives is a less explored but emerging area of research. The structural features of these compounds make them candidates for development as new antimalarial drugs.

The following table summarizes the antitubercular activity of selected pyridazinone derivatives:

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone (23) | 12.5 |

| Compound 18 | Significant activity |

| Compound 25 | Significant activity |

| Compound 27 | Significant activity |

Data from a study on the antitubercular potential of 6-pyridazinones. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

For anticonvulsant activity , SAR studies on 6-(substituted phenyl)-3(2H)pyridazinones have shown that the nature and position of the substituent on the phenyl ring play a significant role. researchgate.net It has been observed that compounds with an electron-withdrawing substituent on the phenyl ring tend to exhibit appreciable anticonvulsant activity. researchgate.net The hydrophobicity of the substituent also appears to be a key factor, with higher hydrophobicity correlating with more potent anticonvulsant effects. researchgate.net

In the context of anxiolytic activity , SAR studies of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have provided insights into the structural requirements for interaction with the benzodiazepine receptor. tandfonline.com The nature of the substituent on the phenyl ring at the 6-position of the pyridazine nucleus is a critical determinant of activity.

For antidepressant effects , while specific SAR data for pyridazinones is still emerging, studies on related heterocyclic systems suggest that the introduction of specific substituents can modulate activity. For example, in a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, compounds with electron-withdrawing groups at the para-position of the aryl ring showed enhanced antidepressant activity. nih.gov

Regarding antioxidant activity , the presence of certain functional groups on the pyridazinone ring system is key. For instance, in a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues, the presence of chloro/fluorophenyl amine and fluorophenylpiperazine side chains was found to be important for their inhibitory effect on lipid peroxidation. tandfonline.com

In the realm of antitubercular activity , SAR studies have revealed that substitutions at various positions of the pyridazinone ring can significantly impact efficacy. For example, in a series of 6-pyridazinone derivatives, the presence of a hydroxyl group on a disubstituted phenyl ring at the 5th position of the pyridazinone ring was associated with good antitubercular activity. sci-hub.se Among monosubstituted phenyl rings at the same position, the presence of a 2-chloro or 2-hydroxyl group resulted in significant activity. sci-hub.se

These SAR studies provide a valuable framework for the rational design of new pyridazinone derivatives with optimized biological activities for a range of therapeutic applications.

Agrochemical Applications of Pyridazinone Compounds

Herbicidal Activity and Modes of Action

Pyridazinone compounds are well-established as potent herbicides. sarpublication.comresearchgate.net Their primary mode of action often involves the inhibition of critical physiological processes in plants, leading to growth cessation and eventual death of the weed. cambridge.orgucanr.edu

Pyridazinone herbicides can be effective as both pre-emergence and post-emergence applications, targeting weeds before or after they have sprouted. ucanr.edunih.gov

Pre-emergence: Applied to the soil, these herbicides are taken up by the roots or emerging shoots of weeds. nih.gov They are valued for their residual activity, which provides control over subsequent flushes of weed germination. nih.gov The effectiveness of pre-emergence herbicides can be influenced by soil type and climatic conditions. researchgate.net For instance, some pyridazinone-based herbicides have demonstrated effective control of various weeds when applied pre-emergence. isa-india.inisws.org.in The efficacy of these herbicides can decline over time, necessitating carefully timed applications. usda.gov

Post-emergence: When applied to the foliage of emerged weeds, these herbicides act as contact or systemic agents. ucanr.edunih.gov Pyridazinone herbicides that inhibit photosynthesis are often used for early post-emergence control of broadleaf and some grass weeds. ucanr.edu Studies have shown that certain pyridazinone derivatives exhibit excellent post-emergence herbicidal activity against broadleaf weeds. nih.gov The combination of pre- and post-emergence herbicides, including pyridazinone derivatives, is a common strategy for achieving broad-spectrum weed control throughout the growing season. isa-india.inagronomyjournals.comcgiar.orgagronomyjournals.com

The following table summarizes the application timing and general efficacy of pyridazinone herbicides.

| Application Type | Target Stage | General Efficacy | Key Considerations |

| Pre-emergence | Weed seeds and seedlings before they emerge from the soil. | Provides residual control of germinating weeds. nih.gov | Efficacy is dependent on soil characteristics and moisture. researchgate.net |

| Post-emergence | Emerged weeds. | Effective against a range of broadleaf and some grass weeds. ucanr.edu | Often used to control weeds that have escaped pre-emergence treatments. nih.gov |

The herbicidal effects of many pyridazinone compounds are directly linked to their ability to interfere with fundamental plant physiological processes.

Photosynthesis Inhibition: A primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis. cambridge.orgucanr.edu These compounds can block the electron transport chain in Photosystem II (PSII), a critical step in converting light energy into chemical energy. ucanr.edunih.govias.ac.in By binding to the D1 protein of the PSII complex, they interrupt the flow of electrons, which halts CO2 fixation and the production of energy required for plant growth. ucanr.edu This inhibition leads to a cascade of destructive events, including the formation of highly reactive molecules that destroy cell membranes, causing them to leak and disintegrate. ucanr.edu Symptoms in susceptible plants include chlorosis (yellowing) followed by necrosis (tissue death), typically starting at the leaf margins and tips. ucanr.edu

Bleaching Effects: Some pyridazinone herbicides cause a characteristic bleaching or whitening of new foliage. nih.govcambridge.org This effect is due to the inhibition of carotenoid biosynthesis. nih.gov Carotenoids are pigments that protect chlorophyll (B73375) from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the bleached appearance. cambridge.org Phytoene (B131915) desaturase (PDS) is a key enzyme in this pathway and a target for certain pyridazinone herbicides. nih.gov Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of colored carotenoids. nih.gov

Research has identified specific pyridazinone derivatives and their inhibitory effects on plant processes.

| Compound Family | Mode of Action | Observed Effects |

| Substituted Pyridazinones (e.g., Pyrazon) | Inhibition of Photosystem II electron transport. cambridge.orgucanr.edu | Chlorosis and necrosis of treated plants. ucanr.edu |

| Phenyl-substituted Cyclic Keto-enols with Pyridazinone Moiety | Acetyl-coenzyme A carboxylase (ACCase) inhibition. nih.gov | Bleaching symptoms on both grass and broadleaf weeds. nih.gov |

| Pyridazinone derivatives targeting Phytoene Desaturase (PDS) | Inhibition of carotenoid biosynthesis. nih.gov | Accumulation of phytoene and subsequent bleaching of plant tissue. nih.gov |

Once applied, herbicides undergo transformation in the environment through various physical, chemical, and biological processes. researchgate.netmdpi.com Pyridazinone herbicides are broken down into various metabolites. One notable transformation product is 5-amino-4-chloropyridazin-3(2H)-one , also known as chloridazon-desphenyl. nih.gov This compound is a metabolite of the widely used herbicide chloridazon. nih.govnih.gov The presence and behavior of such transformation products are of agro-environmental relevance as they can also have biological activity and impact non-target organisms. mdpi.com The degradation of herbicides can be influenced by factors such as sunlight, soil microbes, and the chemical properties of the soil and water. mdpi.com

Fungicidal and Insecticidal Properties

Beyond their herbicidal use, pyridazinone derivatives have demonstrated potential as both fungicides and insecticides, highlighting the chemical diversity and broad biological activity of this class of compounds. researchgate.netnih.gov

Fungicidal Activity: Numerous studies have reported the synthesis of novel pyridazinone derivatives with significant fungicidal properties. nih.govresearchgate.net For example, a series of 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles were synthesized and showed in vivo activity against wheat leaf rust (Puccinia recondita). nih.govresearchgate.net Some pyridazinone derivatives have also shown efficacy against other fungi like Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.net The antifungal activity is often influenced by the specific substituents on the pyridazinone ring. nih.govresearchgate.net

Insecticidal Activity: The pyridazinone structure has also been incorporated into molecules with insecticidal properties. google.combibliomed.orggoogle.com Research has led to the development of 3(2H)-pyridazinone derivatives that exhibit insecticidal effects against a range of pests, including mites and nematodes. google.com Some compounds have shown activity against insects like the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). bibliomed.org The mode of action can vary, with some compounds acting as growth inhibitors or diminishing the appetite of the pests. google.com

Pyridazinones as Lead Structures in Agrochemical Design

The pyridazinone ring is a versatile scaffold that serves as a valuable lead structure in the discovery and development of new agrochemicals. nih.govresearchgate.net A lead structure is a starting point for chemical modification to create more potent and selective active ingredients. The ability to easily functionalize different positions on the pyridazinone ring allows chemists to fine-tune the biological activity and physical properties of the resulting molecules. researchgate.net

This has led to several strategies in agrochemical design:

Scaffold Hopping: This technique involves replacing a core part of a known active molecule with a different scaffold, like a pyridazinone ring, to discover new compounds with similar or improved activity, potentially with a different mode of action or better safety profile. nih.govacs.org

Bioisosterism: In this approach, parts of a molecule are replaced with other chemical groups that have similar physical or chemical properties, which can lead to enhanced biological activity. The pyridazinone structure and its derivatives have been used in this context to create novel fungicides and other agrochemicals. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing and testing a series of related pyridazinone derivatives, researchers can understand how different chemical groups at various positions on the ring affect the biological activity. nih.govnih.gov This knowledge guides the design of more effective and targeted agrochemicals. acs.org For instance, SAR studies have been crucial in developing pyridazinone-containing inhibitors of enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides. acs.org

The continued exploration of the pyridazinone scaffold promises the development of new generations of pesticides with improved efficacy and environmental characteristics. nih.gov

Conclusion and Future Research Directions in 4 Amino 6 Chloro 4h Pyridazin 3 One Chemistry

Synthesis and Derivatization Advances

The synthesis of pyridazinone-based molecules has been a focal point of recent research, with various strategies employed to create diverse derivatives. nih.govuel.ac.uk A common approach involves the modification of the pyridazinone core at different positions to introduce a variety of functional groups. uel.ac.ukcore.ac.uk For instance, the synthesis of 4-amino and 4-ureido pyridazinone derivatives has been achieved through multi-step reaction schemes. nih.govuel.ac.uk One reported method starts from an isoxazole-pyridazinone precursor, which undergoes ring opening and subsequent modifications to yield the desired amino and ureido functionalities. nih.govsemanticscholar.org

Further derivatization efforts have focused on introducing different substituents at various positions of the pyridazinone ring. These modifications aim to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the compounds. core.ac.uk For example, researchers have successfully introduced alkyl, aryl, and heteroaryl groups at different positions of the pyridazinone scaffold. core.ac.uk The synthesis of these derivatives often involves techniques such as acylation, alkylation, and coupling reactions. nih.govsemanticscholar.org The development of efficient and versatile synthetic routes will continue to be a priority, enabling the generation of a wider array of analogues for biological screening.

Elucidation of Biological Mechanisms and Target Interactions

A significant area of investigation for 4-amino-6-chloro-4H-pyridazin-3-one derivatives has been their interaction with biological targets, particularly in the context of cancer and inflammatory diseases. One of the key targets identified is the Fatty Acid-Binding Protein 4 (FABP4). nih.govuel.ac.uk This protein is implicated in various pathological processes, including cancer cell growth and metastasis. nih.govsemanticscholar.org Derivatives of 4-amino-pyridazin-3-one have been designed and synthesized as potential FABP4 inhibitors. nih.govcore.ac.uk

Another important target is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a crucial regulator in the necroptosis signaling pathway involved in inflammatory diseases. nih.gov A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been developed as RIPK1 inhibitors, demonstrating potent activity in blocking TNFα-induced necroptosis. nih.gov Understanding the precise molecular interactions between these compounds and their target proteins is essential for rational drug design. Molecular docking and other computational studies are being employed to elucidate these interactions and guide the design of more potent and selective inhibitors. nih.govnih.gov

Emerging Opportunities for Application in Diverse Fields

The versatility of the this compound scaffold has opened up opportunities for its application in various therapeutic areas. The primary focus has been on the development of anticancer agents, with derivatives showing promising activity against liver, breast, and leukemia cancer cell lines. cbijournal.com The antiangiogenic and antioxidant properties of these compounds further enhance their potential as cancer therapeutics. cbijournal.com

Beyond oncology, there is growing interest in the application of these compounds in treating inflammatory conditions. nih.gov The development of RIPK1 inhibitors based on a related pyrrolo[2,3-d]pyridazin-7-one core highlights the potential of this chemical class in addressing inflammatory diseases. nih.gov Additionally, research into pyridazinone derivatives as vasorelaxant agents suggests their potential utility in cardiovascular diseases. nih.gov The ability of these compounds to modulate endothelial nitric oxide synthase (eNOS) expression points to a novel mechanism for vasodilation. nih.gov

Prospects for Computational-Driven Compound Design and Optimization

Computer-aided drug design (CADD) is playing an increasingly important role in the discovery and optimization of this compound-based compounds. nih.govnih.gov Techniques such as molecular docking, 3D-QSAR pharmacophore modeling, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are being utilized to guide the design of new derivatives with improved potency and drug-like properties. core.ac.uknih.gov

Computational approaches have been instrumental in identifying the pyridazinone scaffold as a promising starting point for developing FABP4 inhibitors through bioisosteric replacement and scaffold hopping strategies. nih.govcore.ac.uk These methods allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.gov Future efforts will likely involve more sophisticated computational models, including molecular dynamics simulations, to gain a deeper understanding of the dynamic interactions between the ligands and their biological targets, further refining the design of next-generation therapeutic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.